molecular formula C13H14N2O2 B1340416 ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 113502-46-8

ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B1340416
CAS No.: 113502-46-8
M. Wt: 230.26 g/mol
InChI Key: HUSYDQBISBQGTN-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its ethyl ester group at the fourth position, a methyl group at the third position, and a phenyl group at the first position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl acetoacetate with phenylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring. The general reaction conditions include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as zinc oxide nanoparticles can enhance the regioselectivity and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate
  • Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Comparison: Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is unique due to the specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. The presence of the methyl group at the third position and the phenyl group at the first position provides distinct steric and electronic properties compared to other similar compounds .

Properties

IUPAC Name

ethyl 3-methyl-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-15(14-10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSYDQBISBQGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549589
Record name Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113502-46-8
Record name Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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